(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

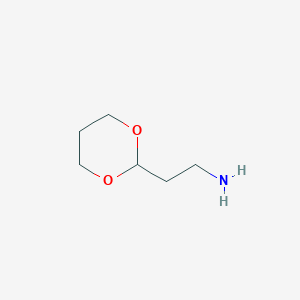

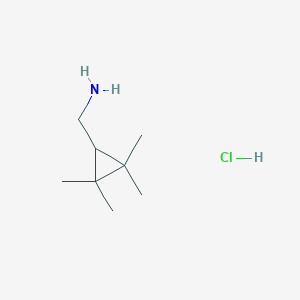

The molecular structure of “(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride” can be represented by the SMILES stringCC(C1CN)(C)C1(C)C.Cl . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Physical And Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety and Hazards

Wirkmechanismus

Target of Action

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride primarily targets the central nervous system (CNS). It is believed to interact with specific neurotransmitter receptors, particularly those involved in modulating pain and mood, such as the opioid receptors. These receptors play a crucial role in pain perception, mood regulation, and various other CNS functions .

Mode of Action

The compound binds to the opioid receptors, particularly the mu-opioid receptor, which leads to a series of intracellular events. Upon binding, it activates the G-protein coupled receptor (GPCR) pathway, resulting in the inhibition of adenylate cyclase. This inhibition decreases the levels of cyclic AMP (cAMP), leading to reduced neuronal excitability and neurotransmitter release . The overall effect is an analgesic (pain-relieving) and potentially mood-altering response.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway. Activation of the mu-opioid receptor inhibits the release of neurotransmitters such as substance P, GABA, and glutamate, which are involved in pain transmission and modulation . This inhibition results in decreased pain sensation and altered mood states.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and distributed throughout the body, particularly in the CNS. It undergoes extensive hepatic metabolism, primarily through N-dealkylation and oxidation processes . The metabolites are then excreted via the kidneys. The compound’s bioavailability is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively.

Result of Action

At the molecular level, the binding of this compound to opioid receptors results in reduced neuronal excitability and neurotransmitter release. This leads to decreased pain perception and potential mood alterations. At the cellular level, the compound’s action results in hyperpolarization of neurons, making them less likely to fire action potentials .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. The compound’s action is more effective in an acidic environment, which can enhance its stability and interaction with opioid receptors . Additionally, factors such as pH, temperature, and the presence of other substances can affect its pharmacokinetics and overall efficacy.

This comprehensive overview highlights the intricate mechanisms through which this compound exerts its effects, providing valuable insights into its potential therapeutic applications.

: DrugBank : SpringerLink

Eigenschaften

IUPAC Name |

(2,2,3,3-tetramethylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)6(5-9)8(7,3)4;/h6H,5,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEXNFFUFLKVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592126 | |

| Record name | 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-81-3, 67358-15-0 | |

| Record name | Cyclopropanemethanamine, 2,2,3,3-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.